![molecular formula C9H12BrNO B1406070 [(4-Bromo-2-methoxyphenyl)methyl](methyl)amine CAS No. 1095097-41-8](/img/structure/B1406070.png)
[(4-Bromo-2-methoxyphenyl)methyl](methyl)amine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of (4-Bromo-2-methoxyphenyl)methylamine
, there are related compounds that have been synthesized. For instance, a compound with a similar structure, 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine
, also known as 25B-NBOMe
, has been mentioned in the literature . Another related compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile
, was synthesized through a two-step reaction .
Scientific Research Applications
Organic Synthesis Building Blocks
This compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules due to its reactive bromo and amino groups. For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of (4-Bromo-2-methoxyphenyl)methylamine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds .
properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKNIQDUPEVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2-methoxyphenyl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.